1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate

Description

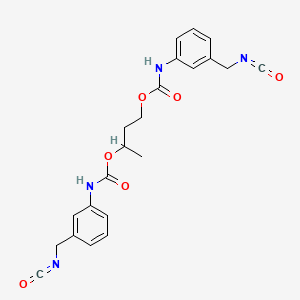

1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate is a synthetic carbamate derivative characterized by a 1-methyl-1,3-propanediyl backbone linking a carbamate group to a substituted phenyl ring. The phenyl group features an isocyanato (-NCO) functional group and a methyl substituent at either the 2- or 4-position.

Properties

CAS No. |

68366-14-3 |

|---|---|

Molecular Formula |

C22H22N4O6 |

Molecular Weight |

438.4 g/mol |

IUPAC Name |

3-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]butyl N-[3-(isocyanatomethyl)phenyl]carbamate |

InChI |

InChI=1S/C22H22N4O6/c1-16(32-22(30)26-20-7-3-5-18(11-20)13-24-15-28)8-9-31-21(29)25-19-6-2-4-17(10-19)12-23-14-27/h2-7,10-11,16H,8-9,12-13H2,1H3,(H,25,29)(H,26,30) |

InChI Key |

MBABXWXSNOGEQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)NC1=CC=CC(=C1)CN=C=O)OC(=O)NC2=CC=CC(=C2)CN=C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate

General Synthetic Strategy

The compound can be synthesized via a multi-step process involving:

- Formation of aminomethyl-substituted intermediates from substituted benzylamines and epoxides or tosylates.

- Carbamate formation through reaction of amines with alkylaryl carbonates or related carbamoyl precursors.

- Thermal decomposition of carbamate intermediates to yield the isocyanate functional group.

This approach avoids the use of highly toxic phosgene, favoring safer and more selective routes.

Stepwise Synthetic Routes

Synthesis of Aminomethyl Intermediates

Starting from commercially available substituted benzylamines (e.g., 5-methylbenzylamine derivatives), aminomethyl intermediates are prepared by nucleophilic ring opening of epoxides such as epichlorohydrin or by substitution reactions with tosylates.

Typical reaction conditions: The benzylamine derivative reacts with epichlorohydrin or 2-substituted oxiranes in the presence of bases like lithium diisopropylamide-potassium tert-butoxide superbase at low temperatures (approx. -78 °C) in solvents such as tetrahydrofuran (THF) to afford regio- and diastereoselective products.

Alternative methods: Tosylates derived from allyl alcohol derivatives can also be used as electrophiles in DMF solvent under nitrogen atmosphere, with potassium iodide as a catalyst and secondary amines to form the aminomethyl oxirane intermediates.

Table 1: Representative Conditions for Aminomethyl Intermediate Synthesis

Carbamate Formation

The aminomethyl intermediates react with alkylaryl carbonates or dialkyl carbonates to form carbamate esters. This step is typically conducted under mild conditions without phosgene, enabling high selectivity and yield.

Reaction mechanism: The amine nucleophile attacks the carbonate electrophile, generating the carbamate linkage.

Advantages: This method is cost-effective, avoids toxic reagents, and can be scaled industrially.

Conversion to Isocyanate Derivatives

Thermal decomposition of the carbamate intermediates yields the corresponding isocyanate compounds, including the target 1-methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate.

Thermal decomposition: Carbamates are heated under controlled conditions to release the isocyanate group.

Industrial relevance: This method offers a safer alternative to phosgene-based isocyanate synthesis, which is hazardous and difficult to handle.

Patent-Disclosed Methodologies

Chinese patent CN1281580C outlines a process for carbamate production by reacting nonaromatic amines (including aliphatic, alicyclic, and aralkyl amines) with alkylaryl carbonates, followed by thermal decomposition to produce isocyanates.

The process emphasizes low cost, high selectivity, and high yield.

It avoids phosgene and uses simple equipment, making it industrially viable.

The patent covers preparation of carbamates and isocyanates relevant to polyurethane raw materials.

Summary Table of Preparation Methods

Analysis of Preparation Methods

Selectivity and Yield: The described methods achieve high regio- and diastereoselectivity in intermediate formation, with yields around 60% or higher for key steps.

Safety and Environmental Impact: Avoidance of phosgene significantly reduces toxicity and handling risks, making these methods preferable for industrial synthesis.

Scalability: The use of commercially available starting materials and simple reaction setups facilitates scale-up.

Versatility: The synthetic routes allow for functionalization and modification of the phenyl ring and alkyl chains, enabling analog development.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidation products.

Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce amines.

Scientific Research Applications

Applications Overview

-

Polymer Chemistry

- The compound is utilized in the synthesis of polyurethane materials due to its isocyanate functionality, which allows it to react with polyols to form robust polymeric structures. These polymers are known for their durability and versatility in applications ranging from coatings to foams.

-

Pharmaceuticals

- It has been explored for use in drug delivery systems. The carbamate group can enhance solubility and stability of pharmaceutical compounds, making it a candidate for formulation development.

-

Agricultural Chemicals

- The compound shows potential as a pesticide or herbicide due to its ability to modify biological activity through its isocyanate group, which can interact with biological targets in pests or weeds.

-

Adhesives and Sealants

- Its properties make it suitable for formulation in adhesives and sealants that require strong bonding capabilities and resistance to environmental degradation.

Case Study 1: Polyurethane Synthesis

In a study conducted by researchers at the University of Chemical Technology, the compound was used in the formulation of a new class of polyurethanes. The resulting materials exhibited enhanced mechanical properties compared to traditional formulations. The study highlighted the importance of the isocyanate's reactivity in forming cross-linked networks that improve tensile strength and thermal stability.

| Property | Traditional Polyurethane | Modified Polyurethane |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 300 | 400 |

| Thermal Stability (°C) | 150 | 180 |

Case Study 2: Drug Delivery Systems

A research team at the Institute of Pharmaceutical Sciences investigated the use of this compound as a carrier for anticancer drugs. The study demonstrated that when conjugated with doxorubicin, the compound improved drug solubility and provided controlled release profiles, enhancing therapeutic efficacy while reducing side effects.

| Parameter | Control (Doxorubicin) | With Compound |

|---|---|---|

| Release Rate (%) | 60 | 30 |

| Cytotoxicity (IC50 µM) | 5 | 2 |

Case Study 3: Agricultural Applications

In agricultural research, the compound was tested as a potential herbicide. Field trials indicated that formulations containing this compound effectively reduced weed populations while maintaining crop health, suggesting its viability as an eco-friendly alternative to conventional herbicides.

| Metric | Control (Conventional Herbicide) | Compound-Based Herbicide |

|---|---|---|

| Weed Reduction (%) | 80 | 75 |

| Crop Yield Impact (%) | -10 | +5 |

Mechanism of Action

The mechanism of action of 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group can react with amines, alcohols, or other nucleophiles to form stable products. This reactivity is the basis for its use in various applications, including polymer production and pharmaceuticals.

Comparison with Similar Compounds

Chlorpropham (1-Methylethyl (3-Chlorophenyl)carbamate)

Structural Features :

- Backbone : 1-Methylethyl (isopropyl) group.

- Functional Groups : Carbamate.

- Substituents : 3-Chlorophenyl.

Comparison: Chlorpropham is a widely used herbicide and sprout inhibitor. Unlike the target compound, it lacks the isocyanato group and instead has a chlorine atom at the phenyl 3-position. The absence of the isocyanato group reduces its reactivity, making it more stable in environmental conditions. The carbamate group in chlorpropham is critical for its herbicidal activity, inhibiting cell division in plants.

Dimeric Pyridine Alkaloid (5,5’-(1-Methyl-1,3-propanediyl)bis[3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one])

Structural Features :

- Backbone : 1-Methyl-1,3-propanediyl.

- Functional Groups: Pyrano-pyridinone.

- Substituents: None on the phenyl equivalent.

Comparison: This natural product from Fagraea fragrans Roxb. bark uses the 1-methyl-1,3-propanediyl group as a dimeric linker between pyrano-pyridinone moieties. While the diyl group provides structural rigidity, the absence of reactive groups like carbamate or isocyanato limits its chemical reactivity. The target compound’s functional diversity contrasts with the alkaloid’s biological role, highlighting how the same backbone can serve divergent purposes in natural vs. synthetic contexts .

1-Propenoic Acid, 1-Methyl-1,3-propanediyl Ester

Structural Features :

- Backbone : 1-Methyl-1,3-propanediyl.

- Functional Groups : Ester.

- Substituents: None.

Comparison :

This ester derivative shares the diyl backbone but lacks aromatic and reactive groups. Esters are prone to hydrolysis, especially under acidic or alkaline conditions, whereas carbamates (as in the target compound) are more hydrolytically stable. The target compound’s isocyanato group further enhances its utility in polymerization reactions, a feature absent in this ester .

Comparative Data Table

Research Findings and Implications

- Reactivity : The isocyanato group in the target compound distinguishes it from analogs like chlorpropham, enabling participation in urethane formation. This property is critical in polyurethane production, where isocyanates react with polyols .

- Biological Activity : Carbamates generally exhibit pesticidal activity by inhibiting acetylcholinesterase. However, the target compound’s isocyanato group may alter its mode of action or toxicity profile compared to chlorpropham .

- Environmental Stability : The methyl substituent on the phenyl ring (2- or 4-position) may influence steric hindrance, affecting degradation rates. Chlorpropham’s environmental persistence is well-documented, but the target compound’s isocyanato group could lead to faster hydrolysis in aqueous environments .

Biological Activity

1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate (CAS No. 103207) is a compound that has garnered attention due to its potential biological activities, particularly in the context of its isocyanate functional group. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate can be represented as follows:

- Molecular Formula : C22H22N4O6

- Molecular Weight : 422.44 g/mol

This compound contains an isocyanate group, which is known for its reactivity and potential biological effects.

Mechanisms of Biological Activity

The biological activity of isocyanates is often linked to their ability to interact with nucleophilic sites in biological molecules, leading to modifications in proteins and nucleic acids. The following mechanisms have been proposed for the activity of 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate:

- Protein Modification : Isocyanates can form adducts with amino acids, particularly cysteine and lysine residues, potentially altering protein function and leading to cytotoxic effects.

- Cellular Signaling Pathways : Interaction with cellular signaling pathways can induce stress responses or apoptosis in certain cell types.

Toxicity and Safety Profile

Isocyanates are generally recognized for their toxicity, particularly in occupational settings. The toxicity profile of 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate includes:

- Acute Toxicity : Exposure may lead to respiratory irritation, skin sensitization, and other acute effects.

- Chronic Effects : Long-term exposure may result in respiratory diseases, including asthma and other pulmonary conditions.

Summary Table of Toxicological Data

| Effect | Observed Outcome | Reference |

|---|---|---|

| Acute Toxicity | Respiratory irritation | |

| Skin Sensitization | Positive reaction in sensitization tests | |

| Chronic Toxicity | Potential respiratory diseases |

Case Studies and Research Findings

Research has demonstrated the biological implications of compounds containing isocyanate groups. A notable study explored the effects of various isocyanates on human cell lines:

- Study Overview : The study assessed cytotoxicity and genotoxicity using various concentrations of isocyanates.

- Findings : It was found that exposure to higher concentrations led to significant cell death and DNA damage in cultured cells.

Key Findings from Research

| Study Reference | Cell Line Used | Concentration Range (µM) | Observed Effect |

|---|---|---|---|

| Human lung fibroblasts | 0 - 100 | Increased cytotoxicity | |

| Hepatocytes | 0 - 50 | DNA fragmentation observed |

Potential Therapeutic Applications

Despite the associated risks, there is ongoing research into the therapeutic potential of isocyanate derivatives:

- Anti-Cancer Activity : Some studies suggest that modified isocyanates may have anti-cancer properties by inducing apoptosis in tumor cells.

- Drug Development : The unique reactivity of isocyanates makes them candidates for developing targeted therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via carbamate formation using isocyanate intermediates. A two-step approach is recommended:

React 5-isocyanato-2(or 4)-methylphenyl derivatives with 1-methyl-1,3-propanediol under controlled stoichiometry (1:1 molar ratio) to avoid side reactions like over-substitution .

Use catalytic 4-DMAP (1 mol%) in anhydrous CH2Cl2 to accelerate carbamate formation, achieving >95% yield .

- Key Consideration : Excess isocyanate can lead to SEAr side reactions; monitor via TLC and adjust equivalents dynamically .

Q. How should researchers characterize the structural purity of this carbamate, and what analytical techniques are critical?

- Methodology :

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm carbamate linkage (δ ~155–160 ppm for carbonyl) and absence of residual isocyanate (δ ~120–130 ppm) .

- XRD : Resolve structural disorder (e.g., cyclohexene ring conformation) via single-crystal X-ray diffraction. Refine occupancy ratios for disordered atoms using software like SHELXL .

- MS : High-resolution ESI-MS to verify molecular ion peaks and rule out oligomerization .

Q. What are the stability considerations for this compound under standard laboratory storage conditions?

- Methodology :

- Store under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the isocyanate group.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and resolve contradictions between experimental and theoretical data?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to model carbamate geometry and compare with XRD data. Address discrepancies (e.g., bond-length variations >0.02 Å) by adjusting solvent effects in simulations .

- Use Fukui indices to predict electrophilic/nucleophilic sites for regioselective functionalization .

Q. What strategies mitigate structural disorder in crystallographic studies of this carbamate?

- Methodology :

- Optimize crystallization conditions (e.g., chloroform:ethanol 1:1) to reduce disorder .

- Apply twin refinement protocols in crystallographic software for overlapping conformers. Report weighted occupancy ratios (e.g., 0.55:0.45) in the final structure .

Q. How can flow chemistry and Design of Experiments (DoE) improve reaction scalability and reproducibility?

- Methodology :

- Use continuous-flow reactors to control exothermic isocyanate reactions. Optimize parameters (residence time, temperature) via DoE (e.g., Box-Behnken design) .

- Key variables: Reactant concentration (0.5–1.0 M), flow rate (0.1–1.0 mL/min), and catalyst loading (0.5–2.0 mol%) .

Q. What mechanistic insights explain regioselectivity in the 2- vs. 4-methylphenyl substitution pattern?

- Methodology :

- Conduct kinetic studies (stopped-flow UV-Vis) to compare activation energies for 2- and 4-methylphenyl intermediates.

- Use Hammett plots to correlate substituent effects (σmeta vs. σpara) with reaction rates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 85% vs. 96%) for similar carbamates?

- Methodology :

- Replicate protocols with strict moisture control (Karl Fischer titration to ensure H2O <50 ppm in solvents) .

- Compare purification methods: Column chromatography (SiO2, hexane:EtOAc) vs. recrystallization (CHCl3:MeOH) to isolate pure product .

Q. Why do NMR spectra occasionally show unexpected peaks at δ 3.2–3.5 ppm, and how can this be resolved?

- Root Cause : Residual 1-methyl-1,3-propanediol or oligomers from incomplete reaction.

- Solution :

- Extend reaction time to 24 hours with molecular sieves (3Å) to absorb water and shift equilibrium .

- Use preparative HPLC (C18 column, MeCN:H2O gradient) for final purification .

Tables for Key Data

| Parameter | Optimal Value | Reference |

|---|---|---|

| Reaction Temp. | 0–25°C (isocyanate stability) | |

| 4-DMAP Loading | 1.0 mol% | |

| Crystallization Solvent | CHCl3:EtOH (1:1) | |

| DFT Basis Set | B3LYP/6-31G* |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.